molecular formula C19H29N7O B13128947 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one

1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one

Cat. No.: B13128947
M. Wt: 371.5 g/mol
InChI Key: MXBIQGORMAGGHH-UHFFFAOYSA-N
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Description

1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one is a synthetic organic compound that contains multiple functional groups, including triazole rings, a cyclohexylmethyl group, and a pyrrolidinone moiety. Compounds with triazole rings are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the triazole ring: This can be done through a cycloaddition reaction between an azide and an alkyne.

    Attachment of the cyclohexylmethyl group: This step may involve a nucleophilic substitution reaction.

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving an amine and a carbonyl compound.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as alkyl halides and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound may be investigated for its potential therapeutic applications, including as a drug candidate.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one: Lacks the cyclohexylmethyl group.

    1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)piperidin-2-one: Contains a piperidinone ring instead of a pyrrolidinone ring.

Uniqueness

The presence of both triazole rings and a cyclohexylmethyl group in 1-(3-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-(cyclohexylmethyl)-1H-1,2,4-triazol-5-yl)propyl)pyrrolidin-2-one makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H29N7O

Molecular Weight

371.5 g/mol

IUPAC Name

1-[3-[2-(cyclohexylmethyl)-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]propyl]pyrrolidin-2-one

InChI

InChI=1S/C19H29N7O/c27-19-9-5-11-24(19)10-4-8-18-22-17(13-25-15-20-14-21-25)23-26(18)12-16-6-2-1-3-7-16/h14-16H,1-13H2

InChI Key

MXBIQGORMAGGHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C(=NC(=N2)CN3C=NC=N3)CCCN4CCCC4=O

Origin of Product

United States

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